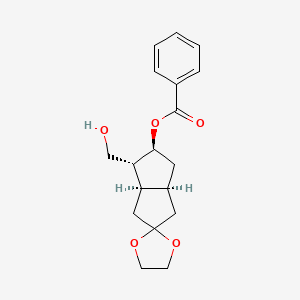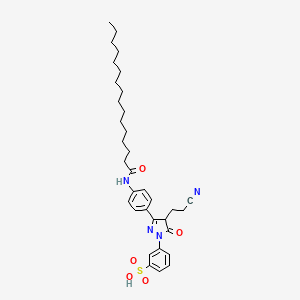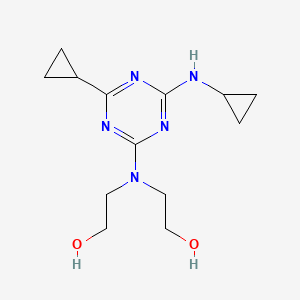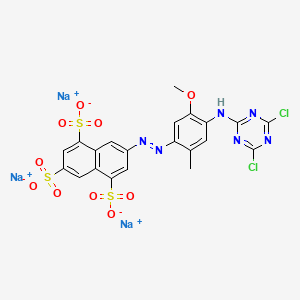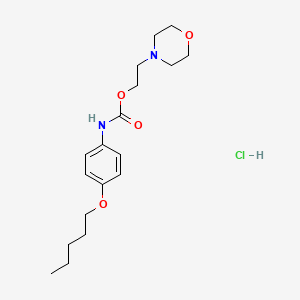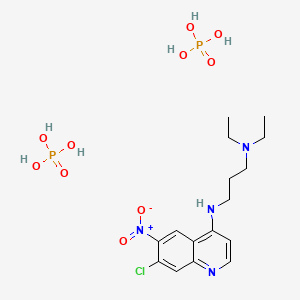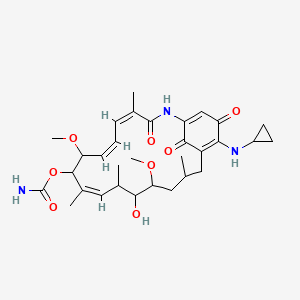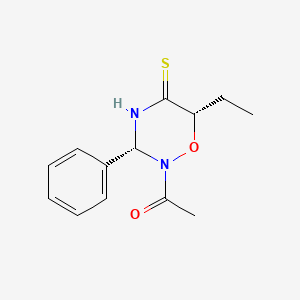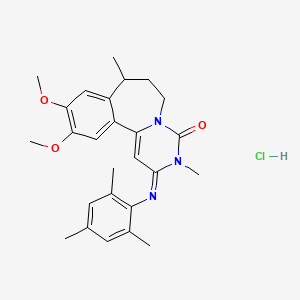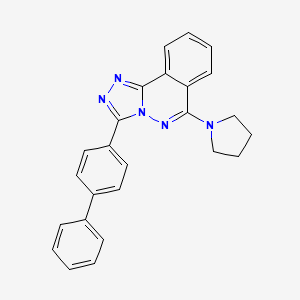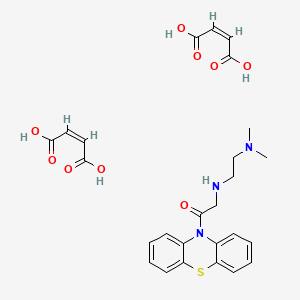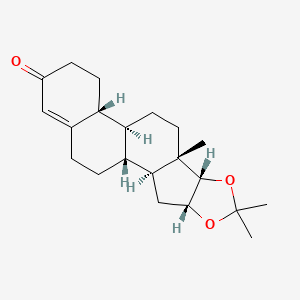
N6-(3-Pyridinylcarbonyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(3-Pyridinylcarbonyl)-L-lysine is a compound that features a pyridine ring attached to the lysine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-Pyridinylcarbonyl)-L-lysine typically involves the acylation of L-lysine with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N6-(3-Pyridinylcarbonyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N6-(3-Pyridinylcarbonyl)-L-lysine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-(3-Pyridinylcarbonyl)-L-lysine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N6-(2-Pyridinylcarbonyl)-L-lysine
- N6-(4-Pyridinylcarbonyl)-L-lysine
- N6-(3-Pyridinylmethyl)-L-lysine
Uniqueness
N6-(3-Pyridinylcarbonyl)-L-lysine is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional difference can result in distinct biological activities and therapeutic potentials compared to its analogs.
Properties
CAS No. |
20584-80-9 |
|---|---|
Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C12H17N3O3/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
GPGQRQZBZHOSJY-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


